5-Phenyl-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-Phenyl-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of a precursor compound with an appropriate aryl amine . The reaction conditions often involve refluxing in ethanol or another suitable solvent at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
5-Phenyl-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-HIV and antibacterial agent.
Pharmacology: It is investigated for its potential therapeutic effects in treating various diseases.
Biology: It is used in studies to understand its interaction with biological molecules and pathways.
Industry: It is explored for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Phenyl-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 1,2,4-Triazolo[1,5-a]pyridines
- Triazolo[4,3-a]pyrazine derivatives
Uniqueness
5-Phenyl-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a triazolo-pyridine moiety sets it apart from other similar compounds, potentially offering unique therapeutic benefits and applications.
Properties
Molecular Formula |
C19H18N6O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-phenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N6O/c26-19(16-13-15(21-22-16)14-7-2-1-3-8-14)20-11-6-10-18-24-23-17-9-4-5-12-25(17)18/h1-5,7-9,12-13H,6,10-11H2,(H,20,26)(H,21,22) |
InChI Key |
WFSHHNMVANUMQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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